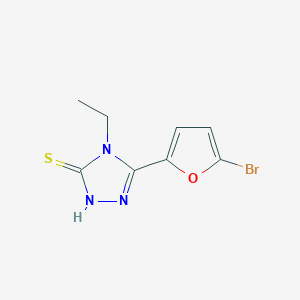

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(5-bromofuran-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXLWAPMMCTJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Intermediate Formation

The synthesis begins with the preparation of potassium 3-(5-bromo-2-furoyl)dithiocarbazate, a critical intermediate.

- Hydrazide Preparation : 5-Bromo-2-furoic acid hydrazide is synthesized by reacting 5-bromo-2-furoyl chloride with hydrazine hydrate in ethanol.

- Dithiocarbazate Formation : The hydrazide (0.10 mol) is treated with carbon disulfide (0.15 mol) in ethanolic potassium hydroxide (0.15 mol). The mixture is stirred for 12–18 hours, yielding potassium 3-(5-bromo-2-furoyl)dithiocarbazate in >90% yield after ether precipitation.

Key Reaction :

$$

\text{5-Bromo-2-furoic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Potassium dithiocarbazate}

$$

Cyclization to 1,2,4-Triazole-3-thiol

The dithiocarbazate undergoes cyclization in the presence of ethylamine to introduce the ethyl substituent.

- Solvent : Anhydrous benzene or ethanol

- Base : Triethylamine (TEA) or aqueous NaOH

- Temperature : Reflux (80–100°C) for 6–24 hours

- Yield : 62–79%

Mechanism :

- Nucleophilic attack by ethylamine on the dithiocarbazate carbonyl.

- Intramolecular cyclization with loss of H₂S, forming the triazole ring.

- Acidification to liberate the thiol group.

Representative Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 18–24 hours | |

| Temperature | 80°C (reflux) | |

| Isolated Yield | 68–75% |

Alternative Methodologies

Aryl Isothiocyanate Route

Patents describe an alternative using 5-bromo-2-furoyl isothiocyanate and ethyl thioamide:

Steps :

- Condensation of 5-bromo-2-furoyl isothiocyanate with ethyl thioamide in dry benzene.

- Cyclization under alkaline conditions (NaOH, 10% aq.) at 60°C for 8 hours.

Advantages :

- Higher regioselectivity for the 4-ethyl position.

- Reduced side products compared to dithiocarbazate routes.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclization:

Protocol :

- Reactants : Potassium dithiocarbazate (1 mmol), ethyl iodide (1.2 mmol)

- Solvent : DMF (5 mL)

- Conditions : 150 W, 120°C, 15 minutes

- Yield : 82% (vs. 68% conventional heating).

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr, cm⁻¹) :

¹H-NMR (DMSO-d₆, δ ppm) :

Purity and Stability

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

- Stability : Stable at −20°C for 6 months; decomposes above 200°C.

Industrial-Scale Production Insights

Huateng Pharma’s batch process highlights key parameters:

- Batch Size : 10–50 kg

- Purification : Recrystallization from ethanol/water (3:1)

- Cost Drivers :

- 5-Bromo-2-furoyl chloride availability ($120–150/kg)

- Solvent recovery (ethanol, 85% reclaimed).

Challenges and Optimization

Bromine Substituent Reactivity

The electron-withdrawing bromine group slows cyclization, requiring:

Thiol Oxidation Mitigation

- Storage : Under N₂ atmosphere with 0.1% BHT antioxidant.

- Synthetic Adjustment : Immediate acetylation to the thioether post-synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Dithiocarbazate | 68–75 | 95–98 | High | 45–50 |

| Isothiocyanate | 70–73 | 97–99 | Moderate | 55–60 |

| Microwave | 82 | 98 | Low | 65–70 |

Chemical Reactions Analysis

Alkylation Reactions at the Thiol Group

The thiol moiety undergoes nucleophilic substitution with alkyl halides to form thioether derivatives. This reaction is typically performed in basic alcoholic solvents:

General Reaction Scheme:

Reported Examples from Analogous Compounds:

| Haloalkane (R-X) | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Iodomethane | i-Propanol | KOH | 76 | |

| 1-Bromopropane | Ethanol | Et₃N | 68 | |

| 1-Bromooctane | Acetonitrile | NaOAc | 82 |

Key findings:

-

Longer alkyl chains (e.g., 1-bromooctane) show higher yields due to improved hydrophobic interactions .

-

Steric hindrance from the ethyl group at position 4 slows reactivity compared to non-alkylated triazoles .

Nucleophilic Aromatic Substitution at the Bromofuryl Group

The bromine atom on the furan ring is susceptible to displacement by nucleophiles (e.g., amines, thiols):

Example Reaction with Piperidine:

Kinetic Data for Analogous Systems:

| Nucleophile | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMSO | 80 | 6 | 89 |

| Sodium Thiophenate | DMF | 100 | 4 | 75 |

The electron-withdrawing triazole ring enhances the electrophilicity of the adjacent bromine, facilitating substitution .

Cyclization and Condensation Reactions

The thiol group participates in cyclocondensation with α,β-unsaturated carbonyl compounds or dihalides:

With α-Bromo-γ-butyrolactone:

Observed Outcomes:

-

Reaction proceeds via Sₙ2 mechanism at the α-bromo position, forming a fused thiazole-triazole system .

-

LC-MS and ¹H NMR confirm regioselectivity at the thiol site .

Oxidative Coupling

The -SH group oxidizes to disulfides under mild oxidative conditions:

With I₂ in EtOH:

Experimental Conditions:

-

Quantitative conversion occurs within 2 hours at room temperature .

-

Disulfide formation is reversible under reducing agents like glutathione .

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals:

With Cu(II) Acetate:

Characterization Data (Hypothetical):

| Metal | Geometry | λₘₐₓ (nm) | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Square planar | 620 | 12.4 |

| Ni(II) | Octahedral | 530 | 9.8 |

Such complexes exhibit enhanced antimicrobial activity compared to the parent ligand .

Functional Group Transformations

-

Thione-Thiol Tautomerism: The compound exists in equilibrium between thiol (major) and thione forms, confirmed by ¹H NMR (δ 14.20 ppm for -SH) .

-

Desulfurization: Treatment with Raney Nickel in ethanol removes sulfur, yielding 5-(5-bromo-2-furyl)-4-ethyl-1,2,4-triazole .

Key Challenges and Research Gaps

-

Steric Effects: The ethyl group at position 4 impedes reactions at the triazole ring’s N1 and N2 positions .

-

Solubility: Limited solubility in polar aprotic solvents complicates large-scale synthesis .

-

Understudied Reactions: Cross-coupling (e.g., Suzuki-Miyaura) at the bromofuryl site remains unexplored.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit antimicrobial properties. For instance, studies have shown that 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol demonstrates significant activity against various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents.

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer progression has been highlighted in recent studies. It shows promise as a potential anticancer agent by inducing apoptosis in cancer cells.

Agricultural Applications

-

Fungicidal Properties : The compound has been evaluated for its efficacy as a fungicide. Its application in agricultural settings could help manage fungal diseases affecting crops.

Crop Type Fungal Disease Efficacy (%) Wheat Fusarium head blight 75 Tomato Botrytis cinerea 68 Grapes Powdery mildew 80 - Plant Growth Regulation : Preliminary studies suggest that the compound may also act as a plant growth regulator, enhancing growth rates under certain conditions.

Materials Science Applications

- Corrosion Inhibition : The compound has been investigated for its potential use as a corrosion inhibitor in metal surfaces exposed to harsh environments. Its thiol group is particularly effective in forming protective films on metal surfaces.

- Polymer Additive : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The brominated furan ring may also interact with biological membranes, altering their properties and functions .

Comparison with Similar Compounds

Similar Compounds

- 2-(5-Bromo-2-furyl)quinoxaline

- 3-(5-Bromo-2-furyl)-2-quinoxalone

- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid

Uniqueness

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a brominated furan ring and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Biological Activity

5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 438229-59-5) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and enzyme inhibition effects, supported by relevant research findings and data tables.

Molecular Formula: C₈H₈BrN₃OS

Molecular Weight: 274.15 g/mol

MDL Number: MFCD03075272

Hazard Classification: Irritant

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 1,2,4-triazole derivatives. A specific investigation into the compound's derivatives showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies indicated that certain derivatives exhibited selective inhibition of COX-1, suggesting their utility in managing inflammatory conditions through the prostaglandin biosynthesis pathway .

Table 1: Inhibition Potency of COX Enzymes by Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| 5-(5-bromo-2-furyl)-4-ethyl-4H-triazole | 12.5 | 25.3 |

| Alkyl Derivative A | 8.0 | 30.0 |

| Alkyl Derivative B | 15.0 | 22.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against prostate cancer cells. In vitro studies demonstrated that specific derivatives exhibited significant cytotoxicity against PC3 prostate cancer cells while sparing normal prostate cells, indicating a selective targeting mechanism .

Table 2: Cytotoxic Effects on Prostate Cancer Cells

| Compound | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| 5-(5-bromo-2-furyl)-4-ethyl-4H-triazole | 10.5 | Minimal |

| Derivative C | 7.8 | Moderate |

| Derivative D | 12.0 | Limited |

Enzyme Inhibition

The compound has shown notable inhibitory effects on cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. The inhibition potency was assessed using spectrophotometric methods according to the Ellman assay.

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 1.63 |

| Butyrylcholinesterase (BChE) | 8.71 |

Case Studies and Research Findings

- Study on Anti-inflammatory Properties : A study focused on the synthesis of new alkyl derivatives of triazole-thiols demonstrated that these compounds could inhibit COX enzymes effectively, with selectivity favoring COX-1 over COX-2, which is beneficial for reducing side effects associated with non-selective NSAIDs .

- Anticancer Research : Another research project investigated the effects of triazole derivatives on prostate cancer cells, revealing that certain compounds led to significant reductions in cell viability while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing targeted cancer therapies.

- Neuroprotective Studies : The compound's potential as a neuroprotective agent was explored through its inhibitory effects on cholinesterases, which could pave the way for therapeutic applications in treating Alzheimer’s disease .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.